Welcome to the BenchChem Online Store!
molecular formula C10H8Cl2N2O5 B8283435 ethyl-N-(4,5-dichloro-2-nitro-phenyl)oxamate

ethyl-N-(4,5-dichloro-2-nitro-phenyl)oxamate

Cat. No. B8283435
M. Wt: 307.08 g/mol
InChI Key: BTBFRXLEKMBXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05620979

Procedure details

This compound was prepared using an adaptation of the method of Loev, et al., supra. A mixture of ethyl-N-(4,5-dichloro-2-nitro-phenyl)oxamate (0.307 g, 1 mmol) and 0.04 g of 5% Pd-C in 5 mL of DMF was hydrogenated at 45 psi for 1.5 h. The reaction mixture was filtered and the liquid was added to water (18 mL). A white precipitation formed. The mixture was vacuum filtered. The solid was rinsed with water (5×2 mL), and air dried for 1 h to yield 215.14 mg (0.87 mmol) of 6,7-dichloro-N-hydroxy-1,4-dihydroquinoxaline-2,3-dione as a pale yellow solid (87%). The pale yellow solid (215 mg, 0.87 mmol) was dissolved in 4 mL of DMSO with heating. Water (0.8 mL) was added until precipitation appeared. The mixture was heated again to redissolve the precipitate. The yellow solution was cooled down. Pale yellow crystals came out which were collected by vacuum filtration and rinsed with water (5×2 mL) and dried in vacuum to yield 173 mg (0.70 mmol) of 6,7-dichloro-N-hydroxy-1,4-dihydroquinoxaline-2,3-dione as pale yellow crystals. Mp >300° C. (dec). 1H NMR (300 MHz, DMSO-d6) δ 12.244 (br s, 1H, NH), 11.953 (br s, 1H, N-OH), 7.562 (s, 1H, H-8), 7.318 (s, 1H, H-5). HRMS calcd. for C8H4Cl2N2O3, 245.9599; found, 245.9600.
Quantity
0.307 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.04 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[C:5]([NH:7][C:8]1[CH:13]=[C:12]([Cl:14])[C:11]([Cl:15])=[CH:10][C:9]=1[N+:16]([O-:18])=O)=[O:6])C>CN(C=O)C.[Pd]>[Cl:14][C:12]1[CH:13]=[C:8]2[C:9](=[CH:10][C:11]=1[Cl:15])[N:16]([OH:18])[C:4](=[O:3])[C:5](=[O:6])[NH:7]2

Inputs

Step One
Name
Quantity
0.307 g
Type
reactant
Smiles
C(C)OC(C(=O)NC1=C(C=C(C(=C1)Cl)Cl)[N+](=O)[O-])=O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0.04 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
ADDITION
Type
ADDITION
Details
the liquid was added to water (18 mL)
CUSTOM
Type
CUSTOM
Details
A white precipitation
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was rinsed with water (5×2 mL), and air
CUSTOM
Type
CUSTOM
Details
dried for 1 h
Duration
1 h

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC=1C=C2NC(C(N(C2=CC1Cl)O)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.87 mmol
AMOUNT: MASS 215.14 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.